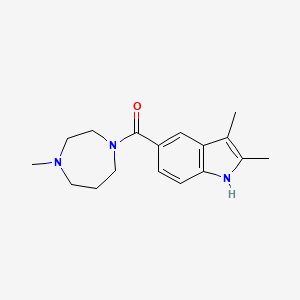
(2,3-dimethyl-1H-indol-5-yl)-(4-methyl-1,4-diazepan-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,3-dimethyl-1H-indol-5-yl)-(4-methyl-1,4-diazepan-1-yl)methanone, also known as CDM-2, is a synthetic compound that has been the subject of scientific research due to its potential therapeutic applications. This compound belongs to the class of indole-based compounds, which have been found to exhibit a wide range of biological activities.
Mécanisme D'action
The mechanism of action of (2,3-dimethyl-1H-indol-5-yl)-(4-methyl-1,4-diazepan-1-yl)methanone involves the inhibition of the Akt/mTOR signaling pathway, which is known to play a critical role in cancer cell survival and proliferation. (2,3-dimethyl-1H-indol-5-yl)-(4-methyl-1,4-diazepan-1-yl)methanone has been found to inhibit the phosphorylation of Akt and mTOR, leading to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
(2,3-dimethyl-1H-indol-5-yl)-(4-methyl-1,4-diazepan-1-yl)methanone has been found to exhibit several biochemical and physiological effects in cancer cells. It has been shown to induce the activation of caspases, which are enzymes involved in the process of apoptosis. Moreover, (2,3-dimethyl-1H-indol-5-yl)-(4-methyl-1,4-diazepan-1-yl)methanone has been found to induce the upregulation of pro-apoptotic proteins, such as Bax and Bak, and the downregulation of anti-apoptotic proteins, such as Bcl-2.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of (2,3-dimethyl-1H-indol-5-yl)-(4-methyl-1,4-diazepan-1-yl)methanone is its potent anticancer activity, which makes it a promising candidate for further preclinical and clinical studies. Moreover, (2,3-dimethyl-1H-indol-5-yl)-(4-methyl-1,4-diazepan-1-yl)methanone has been found to exhibit low toxicity in normal cells, which is a desirable characteristic for a potential anticancer drug. However, one of the limitations of (2,3-dimethyl-1H-indol-5-yl)-(4-methyl-1,4-diazepan-1-yl)methanone is its relatively low solubility in water, which may affect its bioavailability and pharmacokinetics.
Orientations Futures
Several future directions can be pursued in the research of (2,3-dimethyl-1H-indol-5-yl)-(4-methyl-1,4-diazepan-1-yl)methanone. One of the possible directions is the optimization of its chemical structure to improve its potency and pharmacokinetic properties. Moreover, further studies are needed to investigate the mechanism of action of (2,3-dimethyl-1H-indol-5-yl)-(4-methyl-1,4-diazepan-1-yl)methanone in more detail, as well as its potential synergy with other anticancer agents. Finally, clinical trials are needed to evaluate the safety and efficacy of (2,3-dimethyl-1H-indol-5-yl)-(4-methyl-1,4-diazepan-1-yl)methanone in human cancer patients.
Méthodes De Synthèse
The synthesis of (2,3-dimethyl-1H-indol-5-yl)-(4-methyl-1,4-diazepan-1-yl)methanone involves several steps, including the reaction of 2,3-dimethylindole with 4-methyl-1,4-diazepan-1-one in the presence of a suitable catalyst. The resulting product is then purified by various methods, such as column chromatography, to obtain the pure compound.
Applications De Recherche Scientifique
(2,3-dimethyl-1H-indol-5-yl)-(4-methyl-1,4-diazepan-1-yl)methanone has been found to exhibit promising anticancer properties in various preclinical studies. It has been shown to induce apoptosis (programmed cell death) in cancer cells by targeting specific molecular pathways. Moreover, (2,3-dimethyl-1H-indol-5-yl)-(4-methyl-1,4-diazepan-1-yl)methanone has been found to be effective against a wide range of cancer cell lines, including breast, lung, prostate, and colon cancer cells.
Propriétés
IUPAC Name |
(2,3-dimethyl-1H-indol-5-yl)-(4-methyl-1,4-diazepan-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O/c1-12-13(2)18-16-6-5-14(11-15(12)16)17(21)20-8-4-7-19(3)9-10-20/h5-6,11,18H,4,7-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYESMGBZHGQCIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC2=C1C=C(C=C2)C(=O)N3CCCN(CC3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,3-dimethyl-1H-indol-5-yl)-(4-methyl-1,4-diazepan-1-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




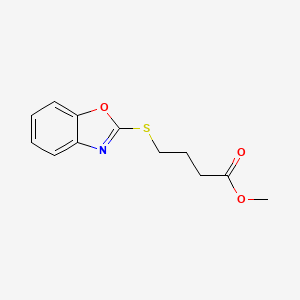
![4-[2-[Methyl(thiophen-3-ylmethyl)amino]ethoxy]benzonitrile](/img/structure/B7541509.png)
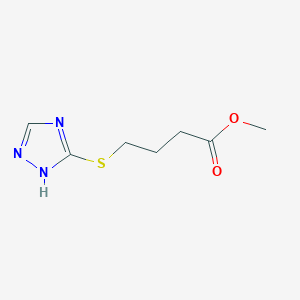
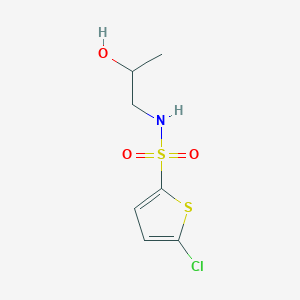

![3-[4-[(5-Chlorothiophen-2-yl)methyl]piperazin-1-yl]propanoic acid](/img/structure/B7541530.png)
![2-[4-[2-(Benzylamino)-2-oxoethyl]piperazin-1-yl]acetic acid](/img/structure/B7541540.png)
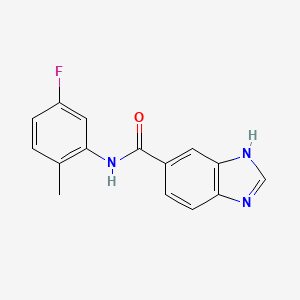
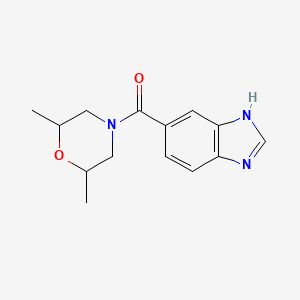
![Methyl 2-[(4-ethyl-5-methylthiophene-2-carbonyl)amino]-4-methylpentanoate](/img/structure/B7541572.png)
![N-(1-azabicyclo[2.2.2]octan-3-yl)-2-(1H-indol-3-yl)acetamide](/img/structure/B7541578.png)